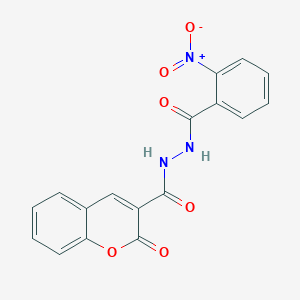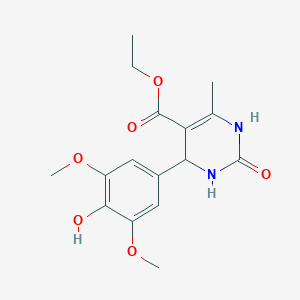![molecular formula C12H15N5O3S3 B4234263 N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide](/img/structure/B4234263.png)
N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as ATB-346 and is a promising candidate for the treatment of various inflammatory conditions.
Mécanisme D'action
ATB-346 is a prodrug that is converted to its active form, H2S-ATB-346, in the presence of hydrogen sulfide (H2S). H2S-ATB-346 has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. In addition, H2S-ATB-346 has been shown to activate the Nrf2 pathway, which is responsible for the production of antioxidant enzymes. These mechanisms of action contribute to the potent anti-inflammatory and antioxidant effects of ATB-346.
Biochemical and Physiological Effects:
ATB-346 has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory conditions. It has been shown to reduce the production of inflammatory prostaglandins and cytokines, as well as reduce the infiltration of immune cells into inflamed tissues. In addition, ATB-346 has been shown to have antioxidant effects, which may contribute to its protective effects in certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ATB-346 has several advantages for lab experiments. It is a highly potent and selective inhibitor of COX enzymes, which makes it a useful tool for studying the role of COX enzymes in various biological processes. In addition, the prodrug nature of ATB-346 allows for controlled release of the active compound, which may be useful for studying the pharmacokinetics and pharmacodynamics of the compound.
One limitation of ATB-346 is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the prodrug nature of ATB-346 may complicate the interpretation of results in certain experiments.
Orientations Futures
There are several future directions for the study of ATB-346. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of ATB-346 in humans, which may provide valuable information for the development of clinical trials. In addition, the potential applications of ATB-346 in the treatment of various inflammatory conditions and cancers should be further explored. Finally, the development of novel derivatives of ATB-346 with improved properties may lead to the development of more effective treatments for these diseases.
Applications De Recherche Scientifique
ATB-346 has been studied extensively for its potential applications in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory effects and is a promising candidate for the treatment of these conditions. In addition, ATB-346 has been shown to have potential applications in the treatment of certain cancers, such as pancreatic cancer.
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S3/c1-2-9(21-12-17-16-11(13)22-12)10(18)15-7-3-5-8(6-4-7)23(14,19)20/h3-6,9H,2H2,1H3,(H2,13,16)(H,15,18)(H2,14,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTHCLZKTNPDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4234185.png)

![ethyl 7-(4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4234196.png)

![2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4234214.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4234229.png)
![6-bromo-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4234237.png)
![1'-ethyl-2-(tetrahydro-2-furanylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4234245.png)
![4-[2-({[2-(benzyloxy)-1-naphthyl]methyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4234247.png)

![3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B4234282.png)
![N-(3,4-dimethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxodecahydro-2-quinoxalinyl]acetamide](/img/structure/B4234291.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4234294.png)